molecular formula C22H23BO3 B6323662 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096996-20-0

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6323662
CAS RN: 2096996-20-0
M. Wt: 346.2 g/mol
InChI Key: LOQQQPABBZYOGL-UHFFFAOYSA-N
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Description

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (BDB) is an organoboron compound that has been studied for its potential applications in scientific research. BDB is a heterocyclic compound composed of a boron atom and two oxygen atoms, which are bound to a benzyloxy group, a naphthyl group, and a dimethyl group. BDB has been studied for its ability to form stable complexes with metal ions and its potential use in a variety of biochemical and physiological processes.

Scientific Research Applications

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in scientific research. This compound is a chelating agent, meaning it can form stable complexes with metal ions. This property makes it an attractive target for use in biochemistry and physiology, as it can be used to study metal-dependent biological processes. This compound has also been studied for its potential use in the synthesis of other compounds, as well as its ability to catalyze organic reactions.

Mechanism of Action

The mechanism of action of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is still being studied and is not yet fully understood. However, it is believed that this compound is able to form stable complexes with metal ions, allowing it to interact with metal-dependent biological processes. This compound is also believed to be able to catalyze organic reactions, which may allow it to be used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound may be able to interact with metal-dependent biological processes, such as those involved in DNA replication, protein folding, and enzyme activity. This compound may also be able to interact with other molecules, such as proteins and nucleic acids, and may be able to act as an antioxidant.

Advantages and Limitations for Lab Experiments

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in lab experiments. This compound is relatively stable and can be synthesized easily using the Suzuki-Miyaura cross-coupling reaction. This compound is also non-toxic and can be stored at room temperature. However, this compound is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

The potential applications of 2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being studied, and there are many potential future directions for research. This compound may be useful for studying metal-dependent biological processes, such as those involved in DNA replication, protein folding, and enzyme activity. This compound may also be used to synthesize other compounds, or to catalyze organic reactions. Additionally, this compound may be used to study the effects of metal ions on health, or to develop new drugs or treatments. Finally, this compound may be used to develop new materials, or to study the properties of existing materials.

Synthesis Methods

2-(6-Benzyloxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized by a method known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of two different organoboron compounds, 6-benzyloxy-2-naphthylboronic acid and 5,5-dimethyl-1,3,2-dioxaborinane, with a palladium catalyst. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and can be completed in under two hours.

properties

IUPAC Name

5,5-dimethyl-2-(6-phenylmethoxynaphthalen-2-yl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-10-8-19-13-21(11-9-18(19)12-20)24-14-17-6-4-3-5-7-17/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQQQPABBZYOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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